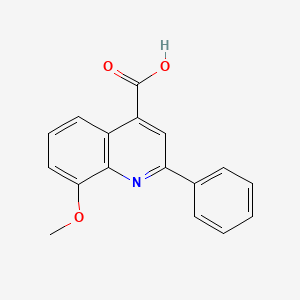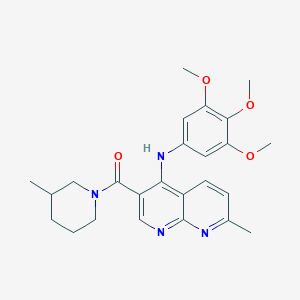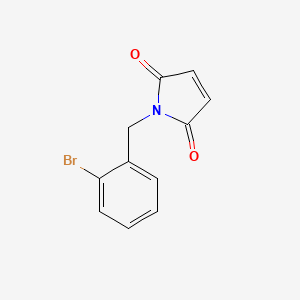
1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2,5-dione group, which indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the ring. The “1-(2-Bromobenzyl)” part suggests a bromobenzyl group attached to the 1st position of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, which can provide information about the arrangement of atoms in the crystal structure of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carbonyl groups, which are electrophilic and can be attacked by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromine atom and the carbonyl groups. For example, the bromine atom would likely make the compound relatively heavy and possibly volatile, while the carbonyl groups could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Heterocyclization
- Spiro Heterocyclization : Research by Racheva and Maslivets (2007) demonstrates the use of 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione in spiro heterocyclization. Specifically, they used this compound in reactions with dimedone to produce novel spiro compounds with potential applications in organic synthesis (Racheva & Maslivets, 2007).
Polymer Synthesis
- Luminescent Polymers : Zhang and Tieke (2008) reported the synthesis of highly luminescent polymers containing derivatives of 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione. These polymers exhibit strong fluorescence and potential applications in organic electronics (Zhang & Tieke, 2008).
Corrosion Inhibition
- Steel Corrosion Inhibition : Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione (similar structure to 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione) and investigated their efficacy as corrosion inhibitors for carbon steel. Their results suggest potential applications in industrial corrosion prevention (Zarrouk et al., 2015).
Inhibition Studies
- Glycolic Acid Oxidase Inhibition : Rooney et al. (1983) explored 1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. Their findings indicate potential biomedical applications, particularly in enzyme inhibition studies (Rooney et al., 1983).
Material Science
- Photoluminescent Materials : The study by Xu et al. (2012) highlights the isolation of compounds from marine algae that are structurally related to 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione. These compounds show promise in the development of new photoluminescent materials (Xu et al., 2012).
Solubility Studies
- Solubility in Solvents : Li et al. (2019) conducted a comprehensive study on the solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents. Their findings are crucial for understanding the solubility characteristics of similar compounds in different solvents, which is important in formulation and material science applications (Li et al., 2019).
Anti-Inflammatory Properties
- Potential Anti-Inflammatory Agents : Paprocka et al. (2022) synthesized new 1H-pyrrole-2,5-dione derivatives and evaluated their anti-inflammatory properties. This study suggests potential therapeutic applications of compounds structurally similar to 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione (Paprocka et al., 2022).
Optoelectronics
- Conjugated Polymers for Optoelectronics : Beyerlein and Tieke (2000) synthesized conjugated polymers containing 1H-pyrrole-2,5-dione units. These materials have potential applications in optoelectronic devices due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEERFJZGVXWTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

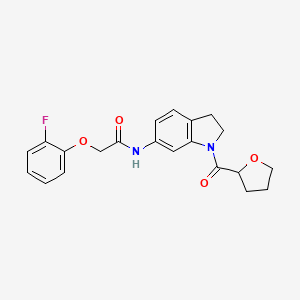
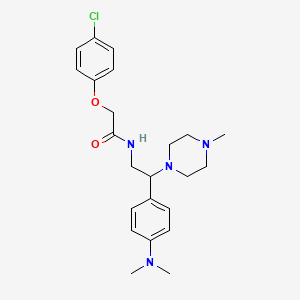
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)
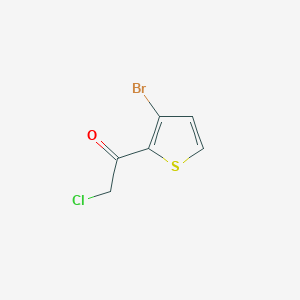
![N-(1-cyanocycloheptyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2577851.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2577854.png)

![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
